2-Fluoro-5-(2-hydroxyethyl)-8-methoxyphenanthridin-5-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMIP-30 is a potent and selective inhibitor of human protein phosphatase Mg2+/Mn2±dependent 1A (PPM1A). This compound has shown significant potential in treating tuberculosis by enhancing the selective autophagy of macrophages to limit the survival of intracellular Mycobacterium tuberculosis .
Preparation Methods
The synthetic routes and reaction conditions for SMIP-30 involve a series of chemical reactions that are meticulously controlled to ensure the purity and efficacy of the compound. The preparation of SMIP-30 typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis in specialized reactors to maintain consistency and quality .
Chemical Reactions Analysis
SMIP-30 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives of SMIP-30, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
SMIP-30 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a chemical probe to study the function of PPM1A and its role in various cellular processes. In biology, SMIP-30 is utilized to investigate the mechanisms of autophagy and its impact on intracellular pathogens. In medicine, the compound has shown promise in developing new therapeutic modalities for tuberculosis treatment. Additionally, SMIP-30 may have industrial applications in the development of new drugs and chemical products .
Mechanism of Action
The mechanism of action of SMIP-30 involves the selective inhibition of PPM1A, which leads to the activation of autophagy in macrophages. This process is dependent on the phosphorylation of the autophagy receptor p62-SQSTM1. By inhibiting PPM1A, SMIP-30 enhances the phosphorylation of p62, making it more accessible to label Mycobacterium tuberculosis exposed to the cytoplasm and target it to autophagosomes. This mechanism restricts the survival of the intracellular pathogen and promotes its clearance by the host immune system .
Comparison with Similar Compounds
SMIP-30 is unique in its high selectivity and potency as a PPM1A inhibitor. Similar compounds include SMIP-43 and sanguinarine. SMIP-30 and SMIP-43 exhibit poor inhibitory activity against PPM1B, the closest homologue of PPM1A, whereas sanguinarine shows poor specificity. SMIP-30 has greater than 40-fold selectivity for PPM1A compared to PPM1B, highlighting its uniqueness and potential as a therapeutic agent .
Properties
Molecular Formula |
C16H15BrFNO2 |
---|---|
Molecular Weight |
352.20 g/mol |
IUPAC Name |
2-(2-fluoro-8-methoxyphenanthridin-5-ium-5-yl)ethanol;bromide |
InChI |
InChI=1S/C16H15FNO2.BrH/c1-20-13-3-4-14-11(8-13)10-18(6-7-19)16-5-2-12(17)9-15(14)16;/h2-5,8-10,19H,6-7H2,1H3;1H/q+1;/p-1 |
InChI Key |
ZBKGDGWEQRMRGD-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=C[N+](=C3C=CC(=CC3=C2C=C1)F)CCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.